2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, also referred to as dimethylpyrazolone, is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a synthetic compound that has been used as a starting material for the synthesis of other compounds. This compound has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Spin Crossover and Polymorphism in Iron(II) Complexes
A study by Bushuev et al. (2014) explores a mononuclear iron(II) complex, where a ligand structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibits multiple phases with different spin crossover regimes. This phenomenon highlights the compound's potential in spintronics and materials science (Bushuev et al., 2014).
Dual Emission in ESIPT-capable Pyrimidines
Shekhovtsov et al. (2023) synthesized ESIPT-capable pyrimidine-based compounds, including a derivative of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one. These compounds show dual emission, indicating their potential use in advanced optical materials and sensors (Shekhovtsov et al., 2023).
Corrosion Inhibition
Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, to understand their efficiency as corrosion inhibitors. This research is vital for industrial applications in preventing material degradation (Wang et al., 2006).
Synthesis of Heterocyclic Compounds
Fadda et al. (2012) utilized a related compound in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds have potential applications in pharmaceuticals and agrochemicals (Fadda et al., 2012).
Solvatomorphs and Polymorphs in Spin Crossover
Bushuev et al. (2016) investigated the solvatomorphs and polymorphs of a complex involving a related ligand, demonstrating significant spin crossover properties. This research provides insights into molecular design for targeted properties in materials (Bushuev et al., 2016).
Metal Complexes and Their Properties
Bushuev et al. (2009) synthesized copper(II) and cobalt(II) complexes with a ligand structurally similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, uncovering their weak antiferromagnetic interactions. These complexes are significant for understanding magnetic properties in coordination chemistry (Bushuev et al., 2009).
Anticancer Activity of Heterocyclic Compounds
Metwally et al. (2016) explored the synthesis and anticancer activity of new heterocyclic compounds based on a structure related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, indicating its potential in medicinal chemistry (Metwally et al., 2016).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVEJXUSTTZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346841 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | |
CAS RN |
65004-42-4 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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